N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide
Overview
Description
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide, also known as MBBA-NB, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of benzotriazole derivatives and has shown promising results in various biological assays.
Mechanism of Action
The exact mechanism of action of N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide is not fully understood. However, it has been suggested that it exerts its biological activities by modulating various signaling pathways. For example, this compound has been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been reported to activate the AMPK pathway, which is involved in energy homeostasis and cell metabolism.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to increase the levels of anti-inflammatory cytokines such as IL-10. This compound has been shown to reduce the production of reactive oxygen species and lipid peroxidation, indicating its potential as an anti-oxidant agent. Moreover, it has been found to reduce the levels of intracellular ATP, indicating its potential as an energy-depleting agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide is its wide range of biological activities. It has been found to have anti-cancer, anti-inflammatory, and anti-oxidant activities, indicating its potential as a multi-targeted agent. Moreover, it has been reported to have low toxicity and high stability, making it suitable for various biological assays. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability.
Future Directions
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide has shown promising results in various biological assays. However, further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent. Some of the future directions for research on this compound include:
1. Investigating the effect of this compound on other signaling pathways involved in cell proliferation, survival, and metabolism.
2. Exploring the potential of this compound as a combination therapy with other anti-cancer agents.
3. Investigating the effect of this compound on other types of cancer cells and in vivo models.
4. Exploring the potential of this compound as a neuroprotective agent.
5. Investigating the effect of this compound on other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown multi-targeted biological activities. Its potential as an anti-cancer, anti-inflammatory, and anti-oxidant agent has been extensively studied. However, further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Scientific Research Applications
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide has been extensively studied for its biological activities. It has shown promising results in various assays such as anti-cancer, anti-inflammatory, and anti-oxidant activities. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to reduce the production of pro-inflammatory cytokines and reactive oxygen species, indicating its potential as an anti-inflammatory and anti-oxidant agent.
properties
IUPAC Name |
N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-13-7-9-15(10-8-13)25-23-18-11-14(2)17(12-19(18)24-25)22-21(27)16-5-3-4-6-20(16)26(28)29/h3-12H,1-2H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMMOHNKLLWPPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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